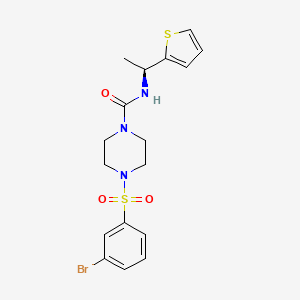

T6167923

Description

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTQVMBKHCOLQD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T6167923: A Potent Inhibitor of MyD88-Dependent Signaling Through Direct Targeting of TIR Domain Dimerization

An In-Depth Technical Guide on the Mechanism of Action

Introduction

Myeloid differentiation primary response 88 (MyD88) is a pivotal adaptor protein in innate immunity, mediating signal transduction for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Its central role in initiating inflammatory cascades makes it a compelling target for therapeutic intervention in a host of inflammatory diseases. The small molecule T6167923 has emerged as a selective inhibitor of MyD88-dependent signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct interaction with the MyD88 Toll-interleukin-1 receptor (TIR) domain and the subsequent disruption of downstream inflammatory responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this inhibitory molecule.

Core Mechanism of Action: Inhibition of MyD88 TIR-TIR Homodimerization

This compound functions as a direct inhibitor of MyD88 by preventing its homodimerization, a critical step for the propagation of downstream signaling.[1][2] The MyD88 protein is composed of an N-terminal death domain (DD) and a C-terminal TIR domain.[3] Upon activation of TLRs or IL-1Rs, MyD88 is recruited to the receptor complex, where it self-associates via its TIR domain. This homodimerization of MyD88 is a prerequisite for the recruitment and activation of downstream kinases, such as the IL-1R-associated kinases (IRAKs).

This compound directly binds to the TIR domain of MyD88, thereby sterically hindering the TIR-TIR interaction required for the formation of a stable MyD88 homodimer.[1][2] By disrupting this crucial protein-protein interaction, this compound effectively blocks the assembly of the Myddosome, a key signaling complex, and prevents the subsequent activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. This ultimately leads to a reduction in the production of pro-inflammatory cytokines.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of SEB-Induced Pro-inflammatory Cytokine Production in Human PBMCs

| Cytokine | IC50 (μM) |

| TNF-α | 2.66 |

| IFN-γ | 2.7 |

| IL-6 | 2.66 |

| IL-1β | 2.9 |

Data sourced from MedchemExpress.[1]

Table 2: Inhibition of LPS-Induced NF-κB Driven SEAP Expression in HEK 293T Cells

| Assay | IC50 (μM) |

| NF-κB driven SEAP Expression | 40-50 |

Data sourced from Immune System Research.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

HEK293T SEAP Reporter Assay for NF-κB Activation

This assay is used to quantify the inhibition of MyD88-mediated NF-κB activation by this compound in a cellular context.

Cell Line:

-

HEK-Blue™ hTLR4 cells (InvivoGen), which are HEK 293 cells stably co-transfected with human TLR4, MD-2, and CD14 genes, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[4]

Protocol:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, 50 μg/mL streptomycin, and appropriate selection antibiotics as per the manufacturer's instructions.

-

Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10-500 μM) for 2 hours.

-

Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 100 ng/mL), for 24 hours to induce MyD88-dependent NF-κB activation.

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ Solution (InvivoGen). The absorbance is read at 620-655 nm.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation Assay for MyD88 Homodimerization

This assay directly assesses the ability of this compound to inhibit the homodimerization of full-length MyD88 in a cellular environment.

Plasmids:

-

pCMV-HA-MyD88 (Addgene plasmid # 12287)[5]

-

MyD88-Flag

Protocol:

-

Cell Culture and Transfection: Culture HEK 293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with pCMV-HA-MyD88 and MyD88-Flag plasmids using a suitable transfection reagent.

-

Compound Treatment: Six hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1-500 μM) for 13 hours.[1]

-

Cell Lysis: Lyse the cells in a suitable immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C with gentle rotation. Add Protein A/G-coupled agarose or magnetic beads and incubate for an additional 2-3 hours to capture the immune complexes.

-

Washing and Elution: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-MyD88. The amount of HA-MyD88 detected is indicative of the extent of MyD88 homodimerization. A decrease in the HA-MyD88 band in the presence of this compound indicates inhibition of dimerization.

Inhibition of Cytokine Production in Human PBMCs

This assay evaluates the functional consequence of MyD88 inhibition by this compound on the production of pro-inflammatory cytokines in primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[6][7]

-

Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin.

-

Compound Treatment: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well. Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the PBMCs with Staphylococcal enterotoxin B (SEB) (e.g., 1 µg/mL) for 20 hours to induce a MyD88-dependent inflammatory response.[1]

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IFN-γ, IL-6, and IL-1β using a multiplex immunoassay, such as the BD™ Cytometric Bead Array (CBA) Human Inflammatory Cytokines Kit, according to the manufacturer's instructions.[8][9][10]

-

Data Analysis: Calculate the percentage of inhibition for each cytokine at different this compound concentrations compared to the vehicle-treated, SEB-stimulated control. Determine the IC50 values from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the MyD88 signaling pathway, the mechanism of inhibition by this compound, and the workflows of the key experimental protocols.

Caption: MyD88-dependent signaling pathway.

Caption: Inhibition of MyD88 dimerization by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Structural basis for the multiple interactions of the MyD88 TIR domain in TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. addgene.org [addgene.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. revvity.com [revvity.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. labmartgh.com [labmartgh.com]

- 10. Human Th1/Th2 Cytokine Cytometric Bead Array (CBA) Kit II [bdbiosciences.com]

T6167923 and its Interaction with the TIR Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T6167923 is a small molecule inhibitor that has garnered significant interest for its specific targeting of the Toll/IL-1 receptor (TIR) domain, a critical component in innate immune signaling. This technical guide provides an in-depth overview of the interaction between this compound and the TIR domain, with a particular focus on its role as an inhibitor of Myeloid Differentiation Primary Response 88 (MyD88)-dependent signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications.

Core Interaction: this compound and the MyD88 TIR Domain

The primary mechanism of action for this compound is its direct binding to the TIR domain of the adaptor protein MyD88.[1][2] This interaction is highly specific and leads to the disruption of MyD88 homodimerization, a crucial step for the downstream propagation of inflammatory signals.[1][3] By preventing the formation of MyD88 dimers, this compound effectively blocks the recruitment and activation of downstream signaling molecules, ultimately leading to the inhibition of pro-inflammatory cytokine production.[3][4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values for its effects on cytokine production and NF-κB signaling.

Table 1: Inhibition of SEB-Induced Cytokine Production in Human PBMCs by this compound [1][2]

| Cytokine | IC50 (μM) |

| IFN-γ | 2.7 |

| IL-1β | 2.9 |

| IL-6 | 2.66 |

| TNF-α | 2.66 |

Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with Staphylococcal enterotoxin B (SEB) in the presence of varying concentrations of this compound.

Table 2: Inhibition of LPS-Induced NF-κB Driven SEAP Expression by this compound [1][3]

| Assay | Cell Line | Stimulus | IC50 Range (μM) |

| NF-κB Driven SEAP Reporter Assay | HEK 293T | LPS | 40 - 50 |

HEK 293T cells stably expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

MyD88-Dependent Signaling Pathway and the Inhibitory Action of this compound

Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.

Experimental Workflow: NF-κB SEAP Reporter Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

T6167923: A Potent Inhibitor of the NF-κB Pathway via MyD88 Disruption

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule T6167923 and its role as a selective inhibitor of the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway, a critical upstream activator of the NF-κB transcription factor. This compound presents a promising therapeutic avenue for a range of inflammatory diseases and conditions characterized by aberrant NF-κB activation.

Mechanism of Action: Targeting MyD88 Homodimerization

This compound exerts its inhibitory effect by directly binding to the Toll/interleukin-1 receptor (TIR) domain of the MyD88 adaptor protein.[1][2][3] This interaction physically obstructs the homodimerization of MyD88, a crucial step for the recruitment and activation of downstream signaling components that ultimately lead to the activation of NF-κB.[1][2][3][4][5] By preventing MyD88 dimerization, this compound effectively shuts down the signaling cascade initiated by Toll-like receptors (TLRs) (except TLR3) and the IL-1 receptor family, thereby mitigating the pro-inflammatory response.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibition of NF-κB Reporter Activity

| Cell Line | Assay | Ligand | IC50 (µM) | Reference |

| HEK 293T | SEAP Reporter | LPS | 40-50 | [1][3][4] |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs

| Cytokine | Ligand | IC50 (µM) | Reference |

| IFN-γ | SEB | 2.7 | [1][2] |

| IL-1β | SEB | 2.9 | [1][2] |

| IL-6 | SEB | 2.66 | [1][2] |

| TNF-α | SEB | 2.66 | [1][2] |

Table 3: In Vivo Efficacy in a Mouse Model of SEB-Induced Toxic Shock

| Dose (mg) | Route | Outcome | Reference |

| 1 | i.p. | 100% survival | [4] |

| 0.17 | i.p. | 50% survival | [4] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the MyD88-dependent NF-κB signaling pathway and the point of intervention for this compound.

Caption: MyD88-dependent NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the work of Olson et al. (2015).[4]

NF-κB Reporter Assay (SEAP)

This assay quantitatively measures the activity of the NF-κB transcription factor.

Caption: Workflow for the NF-κB SEAP reporter assay.

Protocol:

-

Cell Culture: Maintain HEK 293T cells stably co-transfected with TLR4-MD2 and an NF-κB-driven SEAP reporter plasmid in EMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

-

Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 500 µM) for a specified pre-incubation period.

-

Stimulation: Induce the NF-κB pathway by adding a known concentration of lipopolysaccharide (LPS).

-

Incubation: Incubate the plates for 16-24 hours.

-

SEAP Detection: Collect the culture supernatants and measure SEAP activity using a commercially available chemiluminescent reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of SEAP activity for each concentration of this compound relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation for MyD88 Dimerization

This technique is used to assess the effect of this compound on the homodimerization of MyD88.

Protocol:

-

Cell Culture and Transfection: Culture HEK 293T cells in 6-well plates. Co-transfect the cells with plasmids encoding FLAG-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Inhibitor Treatment: Approximately 6 hours post-transfection, add this compound to the culture medium at the desired concentration.

-

Cell Lysis: After 24 hours of incubation, wash the cells with cold PBS and lyse them in a suitable immunoprecipitation lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88. The amount of HA-MyD88 detected is indicative of the extent of MyD88 dimerization.

Cytokine Analysis in Human PBMCs

This experiment evaluates the effect of this compound on the production of pro-inflammatory cytokines in primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Culture the PBMCs in a suitable medium and treat them with varying concentrations of this compound.

-

Stimulation: After a pre-incubation period, stimulate the cells with Staphylococcal enterotoxin B (SEB).

-

Incubation: Incubate the cells for 16 hours at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Collect the culture supernatants by centrifugation.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IFN-γ, IL-6, and IL-1β in the supernatants using a cytometric bead array (CBA) kit and flow cytometry, following the manufacturer's protocol.

-

Data Analysis: Determine the IC50 values for the inhibition of each cytokine by this compound.

Conclusion

This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a clear mechanism of action involving the disruption of MyD88 homodimerization. The quantitative data from in vitro and in vivo studies demonstrate its potent anti-inflammatory effects. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules targeting the MyD88-NF-κB axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | MyD88 signaling pathways: role in breast cancer [frontiersin.org]

- 3. Targeting Myeloid Differentiation Primary Response Protein 88 (MyD88) and Galectin-3 to Develop Broad-Spectrum Host-Mediated Therapeutics against SARS-CoV-2 [mdpi.com]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. The oncogenic human B-cell lymphoma MYD88 L265P mutation genocopies activation by phosphorylation at the Toll/interleukin-1 receptor (TIR) domain - PMC [pmc.ncbi.nlm.nih.gov]

T6167923: A Selective MyD88 Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a central player in the innate immune response. Dysregulation of MyD88-dependent signaling is implicated in a variety of inflammatory diseases. T6167923 is a novel small molecule inhibitor that selectively targets the MyD88-dependent signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Toll/interleukin-1 receptor (TIR) domain of MyD88.[1] The binding of this compound to the TIR domain disrupts the homodimerization of MyD88, a crucial step for the downstream propagation of the inflammatory signal.[1][2] By preventing MyD88 dimerization, this compound effectively blocks the recruitment and activation of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), ultimately leading to the inhibition of transcription factors like NF-κB and the subsequent reduction in the production of pro-inflammatory cytokines.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different inflammatory mediators and signaling pathways.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Cell Type | Stimulant | IC50 (µM) | Reference |

| TNF-α | Human PBMCs | SEB | 2.66 | [1] |

| IFN-γ | Human PBMCs | SEB | 2.7 | [1] |

| IL-6 | Human PBMCs | SEB | 2.66 | [1] |

| IL-1β | Human PBMCs | SEB | 2.9 | [1] |

PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal Enterotoxin B

Table 2: Inhibition of MyD88-Dependent NF-κB Signaling by this compound

| Assay | Cell Line | Ligand | IC50 (µM) | Reference |

| NF-κB driven SEAP Reporter | HEK 293T | LPS | 40-50 | [1][3][4] |

SEAP: Secreted Alkaline Phosphatase; LPS: Lipopolysaccharide

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Intranasal Rapamycin Rescues Mice from Staphylococcal Enterotoxin B-Induced Shock - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of T6167923 Binding to MyD88: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of the interaction between the small molecule inhibitor T6167923 and its target, the myeloid differentiation primary response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the innate immune system, playing a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Its dysregulation is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[4][5] The compound this compound has been identified as a selective inhibitor of MyD88-dependent signaling, offering a promising avenue for therapeutic intervention.[6][7][8]

Mechanism of Action: Inhibition of MyD88 Homodimerization

This compound exerts its inhibitory effect by directly binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88.[6][7][9] This binding event disrupts the crucial homodimerization of MyD88, a necessary step for the downstream propagation of inflammatory signals.[5][6][7][10] By preventing the formation of MyD88 dimers, this compound effectively blocks the recruitment and activation of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), ultimately leading to the suppression of pro-inflammatory gene expression.[1][11][12]

The discovery of this compound was facilitated by high-throughput computational screening against a protein-protein dimeric docking model of the MyD88 TIR domain.[8][13] This in silico approach identified a binding site for small molecules, leading to the initial identification of a parent compound, from which this compound was developed as a more potent and drug-like successor.[5][8] Computational docking suggests that this compound binds to a cavity near the solvent-exposed BB-loop of the TIR domain interface, a region critical for TIR-TIR interactions.[5][8]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays, demonstrating its potency in blocking MyD88-mediated inflammatory responses.

| Assay Type | Target/Pathway | Ligand | Cell Line | IC50 | Reference |

| Cytokine Inhibition | IFN-γ | Staphylococcal enterotoxin B (SEB) | Human PBMCs | 2.7 µM | [6][7] |

| Cytokine Inhibition | IL-1β | Staphylococcal enterotoxin B (SEB) | Human PBMCs | 2.9 µM | [6][7] |

| Cytokine Inhibition | IL-6 | Staphylococcal enterotoxin B (SEB) | Human PBMCs | 2.66 µM | [6][7] |

| Cytokine Inhibition | TNF-α | Staphylococcal enterotoxin B (SEB) | Human PBMCs | 2.66 µM | [6][7] |

| Reporter Gene Assay | NF-κB driven SEAP expression | Lipopolysaccharide (LPS) | HEK 293T (TLR4-MD2-NF-κB-SEAP) | 40-50 µM | [6][8][10] |

Signaling Pathways and Experimental Workflows

MyD88-Dependent Signaling Pathway and Point of Inhibition

MyD88 acts as a central adaptor protein for most TLRs (except TLR3) and the IL-1R family.[2][12] Upon ligand binding, the receptor's TIR domain recruits the TIR domain of MyD88, initiating the formation of a signaling complex known as the "Myddosome".[1] This process involves the homodimerization of MyD88, which then recruits and activates IRAK family kinases, leading to the activation of downstream transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][12] this compound intervenes at the critical step of MyD88 homodimerization.

MyD88 signaling pathway and this compound inhibition point.

Experimental Workflow for this compound Validation

The identification and validation of this compound involved a multi-step process, beginning with computational screening and culminating in in vivo efficacy studies.

Experimental workflow for this compound discovery and validation.

Key Experimental Protocols

NF-κB Driven Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This cell-based assay is used to quantify the activity of the NF-κB signaling pathway.

-

Cell Line: HEK 293T cells stably co-transfected with TLR4, MD2, and a SEAP reporter gene under the control of an NF-κB response element.

-

Principle: Activation of the TLR4 pathway by a ligand such as LPS leads to the activation of NF-κB, which then drives the expression and secretion of SEAP into the cell culture supernatant. The amount of SEAP activity is directly proportional to the level of NF-κB activation.

-

Methodology:

-

Seed the stable HEK 293T reporter cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate the cells with an appropriate TLR4 ligand (e.g., LPS).

-

Incubate for a further period (e.g., 20 hours) to allow for SEAP expression and secretion.

-

Collect the culture supernatant.

-

Quantify SEAP activity in the supernatant using a suitable substrate (e.g., p-Nitrophenyl phosphate) and measure the absorbance at a specific wavelength.

-

Calculate the IC50 value by plotting the SEAP response against the concentration of this compound.[6][8]

-

Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization

This technique is employed to demonstrate the inhibitory effect of this compound on the formation of MyD88 homodimers within a cellular context.

-

Cell Line: MyD88 knockout cells (e.g., HEK 293-I3A) are used to avoid interference from endogenous MyD88.

-

Principle: Two different epitope-tagged versions of MyD88 (e.g., HA-MyD88 and Flag-MyD88) are co-expressed in the cells. If they form a dimer, immunoprecipitating one tagged protein will pull down the other. The presence of the second tagged protein is then detected by Western blotting.

-

Methodology:

-

Co-transfect MyD88 knockout cells with plasmids encoding HA-tagged MyD88 and Flag-tagged MyD88.

-

After an initial expression period (e.g., 6 hours), treat the cells with varying concentrations of this compound.

-

Lyse the cells to release the proteins.

-

Perform immunoprecipitation using an anti-Flag antibody conjugated to beads to pull down Flag-MyD88 and any interacting proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.

-

Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-MyD88. A reduction in the HA-MyD88 signal with increasing concentrations of this compound indicates inhibition of dimer formation.[8]

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for MyD88-driven inflammatory diseases. Its mechanism of action, centered on the direct binding to the MyD88 TIR domain and subsequent inhibition of homodimerization, has been substantiated through a combination of computational modeling and a suite of in vitro and in vivo experiments. The quantitative data underscores its potential as a potent anti-inflammatory agent. This guide provides a foundational understanding for researchers and drug developers interested in leveraging the therapeutic potential of inhibiting the MyD88 signaling pathway. Further structural studies, such as co-crystallography of this compound with the MyD88 TIR domain, would provide more precise insights into the binding interaction and facilitate the design of next-generation inhibitors with enhanced potency and specificity.

References

- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MYD88 - Wikipedia [en.wikipedia.org]

- 3. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thescipub.com [thescipub.com]

- 5. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MyD88 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

T6167923: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T6167923 is a novel small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway, a critical mediator of the innate immune response. Discovered through a large-scale computational screening effort, this compound has demonstrated significant anti-inflammatory properties in preclinical models. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental protocols used in its initial characterization.

Discovery and Development History

This compound was identified from a high-throughput computational screen of over five million drug-like compounds from the ZINC database.[1][2] The primary goal of this screening was to identify small molecules capable of disrupting the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of the MyD88 protein, a crucial step in its signaling cascade.[1]

The initial in silico screening identified a hit compound, T5910047.[2] Subsequent optimization of this initial hit, focusing on improving potency and drug-like properties, led to the development of a second generation of compounds, including the more effective this compound.[1][2] Preclinical in vitro and in vivo studies have since validated the anti-inflammatory potential of this compound, although it has not yet progressed to clinical trials.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the MyD88-dependent signaling pathway.[3][4] The core of its mechanism lies in its ability to directly bind to the TIR domain of the MyD88 protein.[3] This binding physically obstructs the homodimerization of MyD88, a process essential for the recruitment of downstream signaling molecules and the subsequent activation of transcription factors like NF-κB.[2][3][5] By preventing MyD88 dimerization, this compound effectively blocks the inflammatory cascade at an early and critical juncture, leading to a significant reduction in the production of pro-inflammatory cytokines.[1][2]

References

- 1. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

In Vitro Characterization of T6167923: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of T6167923, a selective inhibitor of the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This compound exerts its inhibitory effect by directly binding to the Toll/IL-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization, a critical step in signal transduction.[1][2] This guide details the quantitative analysis of this compound's activity, provides in-depth experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro assay systems. The following tables summarize the key quantitative data, providing a clear comparison of its potency across different inflammatory mediators and experimental setups.

Table 1: Inhibition of SEB-Induced Pro-inflammatory Cytokine Production in Human PBMCs

| Cytokine | IC50 (μM) | Cell Type | Stimulant | Incubation Time |

| IFN-γ | 2.7 | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 20 hours |

| IL-1β | 2.9 | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 20 hours |

| IL-6 | 2.66 | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 20 hours |

| TNF-α | 2.66 | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 20 hours |

| Data sourced from MedchemExpress.[1] |

Table 2: Inhibition of LPS-Induced NF-κB Driven SEAP Activity in HEK 293T Cells

| Assay | IC50 (μM) | Cell Type | Stimulant | Incubation Time |

| NF-κB Driven SEAP Expression | 40 - 50 | HEK 293T | Lipopolysaccharide (LPS) | 2 hours |

| Data sourced from Olson MA, et al.[3] |

Signaling Pathway and Mechanism of Action

This compound targets a key adaptor protein in the innate immune system, MyD88. MyD88 is essential for signaling downstream of most Toll-like receptors (TLRs) and the IL-1 receptor family. Upon ligand binding, these receptors recruit MyD88, which then forms a homodimer through its TIR domain. This homodimerization initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. This compound functions by sterically hindering the TIR-TIR interaction, thus preventing the formation of the MyD88 homodimer and blocking the downstream signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the activity of this compound are provided below.

Inhibition of SEB-Induced Pro-inflammatory Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the ability of this compound to inhibit the production of inflammatory cytokines from human immune cells stimulated with the superantigen Staphylococcal Enterotoxin B (SEB).

Experimental Workflow:

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/ml in a volume of 200 μl per well.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound (e.g., in a range of 0-500 μM) to the appropriate wells.[1]

-

Stimulation: Add Staphylococcal Enterotoxin B (SEB) to the wells at a final concentration of 10 ng/ml to stimulate cytokine production.[4]

-

Incubation: Incubate the plate for 20 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentrations of IFN-γ, IL-1β, IL-6, and TNF-α in the supernatants using commercially available ELISA kits or a cytometric bead array (CBA) assay according to the manufacturer's instructions.

Inhibition of LPS-Induced NF-κB Driven Secreted Alkaline Phosphatase (SEAP) Reporter Assay in HEK 293T Cells

This cell-based reporter assay is used to quantify the inhibition of the MyD88-dependent NF-κB signaling pathway. HEK 293T cells are engineered to express a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interference of the T Cell and Antigen-Presenting Cell Costimulatory Pathway Using CTLA4-Ig (Abatacept) Prevents Staphylococcal Enterotoxin B Pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of T6167923 in Mitigating Cytokine Storm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor T6167923 and its significant impact on cytokine storm, a critical aspect of various inflammatory diseases. The document outlines the molecular mechanism, summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to this compound and Cytokine Storm

Cytokine storm, or cytokine release syndrome (CRS), is a life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines. This hyperinflammation can lead to widespread tissue damage, organ failure, and death. It is a severe complication of various infections, autoimmune diseases, and certain types of immunotherapies.

This compound is a novel small molecule inhibitor identified through computational screening. It has demonstrated potent anti-inflammatory properties by targeting a key signaling adaptor protein, Myeloid differentiation primary response 88 (MyD88). By disrupting MyD88-dependent signaling, this compound effectively attenuates the production of a broad range of pro-inflammatory cytokines, offering a promising therapeutic strategy for managing cytokine storms.[1][2][3]

Mechanism of Action: Inhibition of MyD88 Homodimerization

The primary mechanism of action of this compound is the disruption of the homodimerization of the Toll-interleukin receptor (TIR) domain of the MyD88 protein.[1][2][3] MyD88 is a crucial adaptor protein for nearly all Toll-like receptors (TLRs), with the exception of TLR3, as well as for the interleukin-1 receptor (IL-1R) family.[4] Upon ligand binding to these receptors, MyD88 is recruited and forms homodimers, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[5][6] These transcription factors then drive the expression of numerous pro-inflammatory cytokines and chemokines.

This compound specifically binds to the TIR domain of MyD88, preventing the protein-protein interaction necessary for homodimer formation.[1][2][3] This disruption effectively blocks the entire downstream signaling pathway, leading to a significant reduction in the production of key cytokines implicated in cytokine storms, such as TNF-α, IL-6, IFN-γ, and IL-1β.[1][2][3]

Quantitative Data on Cytokine Inhibition

Studies have demonstrated the potent inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with Staphylococcal enterotoxin B (SEB). The following table summarizes the half-maximal inhibitory concentrations (IC50) for key cytokines.

| Cytokine | IC50 (µM) |

| TNF-α | ~5 |

| IFN-γ | ~5 |

| IL-6 | ~7 |

| IL-1β | ~10 |

Table 1: IC50 values of this compound for the inhibition of SEB-induced cytokine production in human PBMCs. Data is approximated from graphical representations in the source literature.[3]

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been evaluated in a murine model of SEB-induced toxic shock, which mimics a cytokine storm. A single administration of this compound was sufficient to provide complete protection against lethal toxic shock.[1][2][3]

| Animal Model | Challenge | Treatment | Outcome |

| Mice | Lethal dose of SEB | Single dose of this compound | 100% survival |

Table 2: In vivo efficacy of this compound in a mouse model of SEB-induced toxic shock.

Experimental Protocols

Objective: To determine the inhibitory effect of this compound on cytokine production in human primary cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.

-

Stimulation: Staphylococcal enterotoxin B (SEB) is added to the cell cultures at a final concentration of 1 µg/mL to induce cytokine production.

-

Incubation: The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IFN-γ, IL-6, and IL-1β are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated from the dose-response curves.

Objective: To evaluate the protective effect of this compound against lethal cytokine storm in vivo.

Methodology:

-

Animal Model: Female C3H/HeJ mice (8-10 weeks old) are used for the study.

-

Sensitization: Mice are sensitized with an intraperitoneal (i.p.) injection of D-galactosamine.

-

Challenge: Shortly after sensitization, mice are challenged with a lethal dose of SEB administered via i.p. injection.

-

Treatment: A single dose of this compound is administered to the mice, typically via i.p. injection, either before or shortly after the SEB challenge.

-

Monitoring: The survival of the mice is monitored for a period of 72 hours.

-

Data Analysis: Survival curves are generated, and statistical analysis is performed to compare the survival rates between the treated and control groups.

Conclusion

This compound represents a promising therapeutic candidate for the management of cytokine storm. Its targeted mechanism of action, involving the inhibition of MyD88 homodimerization, allows for the broad suppression of pro-inflammatory cytokine production. The potent in vitro and in vivo efficacy, demonstrated by significant cytokine inhibition and complete protection against lethal toxic shock, underscores the potential of this compound as a novel anti-inflammatory agent. Further preclinical and clinical development is warranted to explore its full therapeutic potential in various inflammatory and infectious diseases characterized by cytokine dysregulation.

References

- 1. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. MyD88: At the Heart of Inflammatory Signaling and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

T6167923: A Potent Modulator of Innate Immunity via MyD88 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T6167923 is a selective small-molecule inhibitor of Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathways, a critical component of the innate immune system.[1][2] By directly binding to the Toll/IL1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for downstream signal transduction.[1][3] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines, demonstrating its potential as a therapeutic agent for a range of inflammatory conditions.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its role in innate immunity modulation.

Mechanism of Action

The innate immune system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect pathogen-associated molecular patterns (PAMPs).[4][5] With the exception of TLR3, all TLRs utilize the adaptor protein MyD88 to initiate downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[4][6]

This compound exerts its immunomodulatory effects by directly interfering with this process. It specifically targets the TIR domain of MyD88, preventing the formation of MyD88 homodimers.[1][3] This disruption is the key to its inhibitory function, as MyD88 dimerization is a prerequisite for the recruitment and activation of downstream signaling molecules, including IRAK family kinases.[4] By blocking this initial step, this compound effectively halts the entire signaling cascade, leading to a dose-dependent reduction in the expression of pro-inflammatory mediators.[1][7]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Cell Type | Stimulant | IC50 Value (μM) | Reference |

| IFN-γ | Human PBMCs | Staphylococcal enterotoxin B (SEB) | 2.7 | [3] |

| IL-1β | Human PBMCs | Staphylococcal enterotoxin B (SEB) | 2.9 | [3] |

| IL-6 | Human PBMCs | Staphylococcal enterotoxin B (SEB) | 2.66 | [3] |

| TNF-α | Human PBMCs | Staphylococcal enterotoxin B (SEB) | 2.66 | [3] |

Table 2: In Vitro Inhibition of NF-κB Driven Reporter Activity by this compound

| Cell Line | Reporter Assay | Stimulant | IC50 Value (μM) | Reference |

| HEK 293T | SEAP | Lipopolysaccharide (LPS) | 40-50 | [3][7] |

Table 3: In Vivo Therapeutic Efficacy of this compound

| Animal Model | Challenge | Treatment Dose (mg) | Outcome | Reference |

| Mice | SEB and LPS injection | 0.17 | 50% survival | [1] |

| Mice | SEB and LPS injection | 1 | 100% protection | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Cell Culture: PBMCs are cultured in appropriate media supplemented with serum.

-

Stimulation: Cells are stimulated with Staphylococcal enterotoxin B (SEB) to induce pro-inflammatory cytokine production.

-

Treatment: Varying concentrations of this compound (ranging from 0 to 500 μM) are added to the cell cultures.

-

Incubation: The cells are incubated for 20 hours.

-

Cytokine Measurement: The levels of IFN-γ, IL-1β, IL-6, and TNF-α in the culture supernatants are measured using standard immunoassay techniques (e.g., ELISA).

-

Data Analysis: IC50 values are calculated based on the dose-response curves.[3]

NF-κB Reporter Assay in HEK 293T Cells

-

Cell Line: A stable HEK 293T cell line co-transfected with TLR4, MD2, and an NF-κB-driven Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene is used.

-

Cell Culture: Cells are maintained in appropriate culture conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (ranging from 10 to 500 μM).

-

Stimulation: The cells are stimulated with Lipopolysaccharide (LPS), a TLR4 ligand, to activate the MyD88-dependent signaling pathway.

-

Incubation: The cells are incubated for 2 hours.

-

SEAP Activity Measurement: The culture supernatants are collected, and SEAP activity is measured to quantify NF-κB activation.

-

Data Analysis: The dose-dependent inhibition of SEAP expression is determined, and IC50 values are calculated.[1][3]

MyD88 Homodimerization Assay

-

Cell Line: MyD88 knockout HEK 293-I3A cells are utilized.

-

Transfection: Cells are co-transfected with plasmids encoding for MyD88-Flag and HA-MyD88.

-

Treatment: The compound this compound is added to the medium 6 hours after transfection.

-

Incubation: Cells are cultured for an additional 24 hours.

-

Cell Lysate Preparation: Whole-cell lysates are prepared.

-

Co-immunoprecipitation: Immunoprecipitation is performed using anti-Flag antibodies.

-

Western Blot Analysis: The immunoprecipitates are analyzed by Western blotting using anti-HA and anti-MyD88 antibodies to detect the presence of MyD88 homodimers. A reduction in the co-immunoprecipitated HA-MyD88 in the presence of this compound indicates inhibition of dimerization.[1]

In Vivo Mouse Model of Toxic Shock

-

Animal Model: Mice are used for this study.

-

Intoxication: Mice are challenged with a lethal dose of Staphylococcal enterotoxin B (SEB) and Lipopolysaccharide (LPS) to induce toxic shock.

-

Treatment: A single intraperitoneal (i.p.) injection of this compound (at doses of 0.17 mg and 1 mg) is administered.

-

Observation: The survival of the mice is monitored over a period of 44 hours.

-

Data Analysis: The percentage of survival in the treated groups is compared to the untreated control group to determine the therapeutic efficacy of this compound.[1]

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Caption: MyD88 Signaling Pathway and the inhibitory action of this compound.

Caption: In Vitro Experimental Workflows for this compound Evaluation.

Caption: In Vivo Experimental Workflow for this compound Efficacy.

References

- 1. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innate Immunity — Koci Laboratory [kocilab.com]

- 6. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

Methodological & Application

Application Notes and Protocols for T6167923, a MyD88-Dependent Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of T6167923, a selective inhibitor of the MyD88-dependent signaling pathway, in cell culture experiments. This compound directly targets the Toll/IL-1 receptor (TIR) domain of the MyD88 protein, thereby disrupting its homodimerization and inhibiting downstream inflammatory signaling cascades.[1][2] This document offers step-by-step procedures for utilizing this compound in common cell-based assays to assess its biological activity.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various pro-inflammatory cytokines.

| Cytokine | IC50 Value (µM) | Cell Type | Stimulant | Reference |

| IFN-γ | 2.7 | Human PBMCs | Staphylococcal enterotoxin B (SEB) | [1][2] |

| IL-1β | 2.9 | Human PBMCs | Staphylococcal enterotoxin B (SEB) | [1][2] |

| IL-6 | 2.66 | Human PBMCs | Staphylococcal enterotoxin B (SEB) | [1][2] |

| TNF-α | 2.66 | Human PBMCs | Staphylococcal enterotoxin B (SEB) | [1][2] |

Signaling Pathway of MyD88 and Inhibition by this compound

The following diagram illustrates the MyD88-dependent signaling pathway and the mechanism of inhibition by this compound.

Caption: MyD88 signaling pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a general workflow for evaluating the efficacy of this compound in cell culture.

References

Application Notes and Protocols for T6167923 in Mouse Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of T6167923, a selective inhibitor of the MyD88-dependent signaling pathway, in preclinical mouse models of sepsis. The protocols detailed herein are intended to facilitate the investigation of this compound as a potential therapeutic agent for sepsis and related inflammatory conditions.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the Myeloid differentiation primary response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the signaling cascade of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which play a pivotal role in the innate immune response to pathogens.[1] In sepsis, the overstimulation of these pathways leads to a massive release of pro-inflammatory cytokines, often referred to as a "cytokine storm," which can result in severe tissue damage, organ failure, and death.

Mechanism of Action: this compound functions by directly binding to the Toll/IL-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization.[2][3] This disruption is a critical step in preventing the recruitment and activation of downstream signaling molecules, ultimately leading to the inhibition of the NF-κB pathway and a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and IL-1β.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound based on available data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Cytokine | IC50 Value (µM) | Cell Type | Stimulant |

| IFN-γ | 2.7 | Human Peripheral Blood Mononuclear Cells | Staphylococcal Enterotoxin B (SEB) |

| IL-1β | 2.9 | Human Peripheral Blood Mononuclear Cells | Staphylococcal Enterotoxin B (SEB) |

| IL-6 | 2.66 | Human Peripheral Blood Mononuclear Cells | Staphylococcal Enterotoxin B (SEB) |

| TNF-α | 2.66 | Human Peripheral Blood Mononuclear Cells | Staphylococcal Enterotoxin B (SEB) |

| NF-κB driven SEAP | 40-50 | HEK 293T cells | Lipopolysaccharide (LPS) |

Data sourced from MedchemExpress and related publications.[2][3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of SEB-Induced Toxic Shock

| Mouse Strain | Sepsis Model | This compound Dosage (mg/kg) | Administration Route | Outcome |

| BALB/c | SEB + LPS | 0.17 | Intraperitoneal (i.p.) | 50% survival |

| BALB/c | SEB + LPS | 1 | Intraperitoneal (i.p.) | 100% survival |

Data from a study on SEB-induced toxic shock, which shares features with sepsis.[7][8]

Signaling Pathway of this compound Action

The following diagram illustrates the MyD88-dependent signaling pathway and the inhibitory action of this compound.

Caption: MyD88 signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for evaluating this compound in two standard mouse models of sepsis: Lipopolysaccharide (LPS)-Induced Endotoxemia and Cecal Ligation and Puncture (CLP).

Protocol 1: this compound in LPS-Induced Endotoxemia Mouse Model

This model simulates the systemic inflammatory response to bacterial endotoxins.

Materials

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

-

Sterile, pyrogen-free saline

-

8-12 week old mice (e.g., C57BL/6 or BALB/c)

-

Sterile syringes and needles (27-30G)

-

Animal monitoring equipment

Experimental Workflow

Caption: Workflow for LPS-induced sepsis model with this compound.

Procedure

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in the appropriate vehicle to the desired final concentration (e.g., for a 1 mg/kg dose in a 20g mouse, prepare a solution for a 0.2 ml injection volume).[2]

-

-

Animal Grouping:

-

Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound (low dose, e.g., 0.17 mg/kg) + LPS

-

Group 4: this compound (high dose, e.g., 1 mg/kg) + LPS

-

-

-

This compound Administration:

-

Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

-

-

Induction of Endotoxemia:

-

Monitoring and Data Collection:

-

Monitor mice for survival at regular intervals for up to 7 days.

-

Assess clinical signs of sepsis (piloerection, lethargy, huddling) at predefined time points.

-

Collect blood samples (e.g., via tail vein or cardiac puncture at endpoint) at various time points (e.g., 2, 6, 24 hours post-LPS) to measure serum cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.

-

At the experimental endpoint, harvest organs (e.g., lung, liver, spleen) for histological analysis or to measure bacterial load.

-

Protocol 2: this compound in Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

The CLP model is considered the "gold standard" for sepsis research as it mimics the polymicrobial infection and inflammatory response seen in human sepsis.[2]

Materials

-

This compound and vehicle

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Wound clips or sutures for skin closure

-

Needles (e.g., 21-25G) for cecal puncture

-

Sterile saline

-

Analgesics (e.g., buprenorphine)

-

Heating pad

Experimental Workflow

Caption: Workflow for the CLP sepsis model with this compound treatment.

Procedure

-

This compound Administration (Prophylactic model):

-

Administer this compound (e.g., 1 mg/kg) or vehicle i.p. 30 minutes to 1 hour prior to the CLP procedure.

-

-

Anesthesia and Surgery:

-

Anesthetize the mouse using an approved protocol.

-

Shave and disinfect the abdomen.

-

Perform a midline laparotomy to expose the cecum.[3]

-

Ligate the cecum below the ileocecal valve (the degree of ligation, e.g., 50% of the cecum, will determine the severity of sepsis).[11][12]

-

Puncture the ligated cecum once or twice with a needle (the needle gauge, e.g., 21G for high mortality, 25G for lower mortality, also dictates severity).[11]

-

Gently squeeze the cecum to express a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in layers.[3]

-

-

Sham Control:

-

Sham-operated control mice undergo the same procedure (laparotomy and cecum exteriorization) but without ligation and puncture.[4]

-

-

Post-Operative Care:

-

Immediately after surgery, provide fluid resuscitation with pre-warmed sterile saline (e.g., 1 ml subcutaneously).[3]

-

Administer analgesics as per your institution's guidelines.

-

Allow the mice to recover on a heating pad.

-

-

Monitoring and Endpoints:

-

Monitor survival for at least 7 days.

-

Record clinical scores at set intervals.

-

At predetermined endpoints (e.g., 24, 48 hours), collect blood for cytokine analysis and complete blood counts.

-

Collect peritoneal lavage fluid to determine bacterial load and leukocyte infiltration.

-

Harvest organs for histopathology and to assess bacterial clearance.

-

Data Presentation and Analysis

All quantitative data, such as cytokine levels, bacterial counts, and survival rates, should be presented in a clear and organized manner. Statistical analysis appropriate for the data type (e.g., Log-rank test for survival curves, ANOVA or t-test for parametric data) should be performed to determine the significance of the findings. The use of tables and graphs is highly recommended for easy interpretation and comparison between treatment groups.

By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound in clinically relevant mouse models of sepsis. The flexibility in the models allows for the investigation of this compound in both hyper-inflammatory and polymicrobial settings, providing valuable insights for its further development as a novel anti-sepsis agent.

References

- 1. longdom.org [longdom.org]

- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying Therapeutic Targets for Sepsis Research: A Characterization Study of the Inflammatory Players in the Cecal Ligation and Puncture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for T6167923 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

T6167923 is a potent and selective small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway.[1][2][3][4] By directly binding to the Toll/IL-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a critical step for downstream signal transduction.[1][3][4] This inhibitory action attenuates the production of pro-inflammatory cytokines, positioning this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, as well as for mitigating the severe effects of toxic shock syndrome.[2][3][4] These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for the use of this compound in preclinical research settings.

Mechanism of Action

This compound functions by selectively targeting the TIR domain of the MyD88 protein. This interaction prevents the formation of MyD88 homodimers, which are essential for the recruitment and activation of downstream signaling molecules such as IRAK4 and IRAK1. Consequently, the activation of transcription factors like NF-κB is inhibited, leading to a significant reduction in the expression of pro-inflammatory genes.

In Vivo Dosage and Administration Data

The following tables summarize the available quantitative data for the in vivo administration of this compound in a murine model of Staphylococcal enterotoxin B (SEB)-induced toxic shock.

Table 1: this compound In Vivo Efficacy in BALB/c Mice

| Dosage (mg) | Administration Route | Frequency | Animal Model | Efficacy Outcome | Reference |

| 0.17 | Intraperitoneal (i.p.) | Single dose | SEB/LPS-induced toxic shock | 50% survival | [3] |

| 1 | Intraperitoneal (i.p.) | Single dose | SEB/LPS-induced toxic shock | 100% survival | [3] |

Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound

| Cytokine | IC50 (µM) | Cell Type | Reference |

| IFN-γ | 2.7 | Human PBMCs | [1] |

| IL-1β | 2.9 | Human PBMCs | [1] |

| IL-6 | 2.66 | Human PBMCs | [1] |

| TNF-α | 2.66 | Human PBMCs | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of the stock solution will depend on the final desired dosing concentration.

-

Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare 1 mL of a 1 mg/mL this compound solution, add the corresponding volume of a concentrated stock to the vehicle.

-

Mixing: Vortex the final solution thoroughly to ensure complete dissolution and a homogenous mixture.

-

Storage: It is recommended to prepare the formulation fresh on the day of use.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of SEB-Induced Toxic Shock

This protocol is based on the methodology described in the literature for evaluating the therapeutic efficacy of this compound.[3]

Animal Model:

-

Pathogen-free, 16–20-week-old BALB/c mice.[3]

Materials:

-

This compound formulation (prepared as in Protocol 1)

-

Staphylococcal enterotoxin B (SEB) solution

-

Lipopolysaccharide (LPS) solution

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

70% ethanol for disinfection

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

-

This compound Administration: Administer a single intraperitoneal (i.p.) injection of the this compound formulation at the desired dose (e.g., 0.17 mg or 1 mg per mouse).[3]

-

SEB Challenge: 30 minutes after this compound administration, inject the mice intraperitoneally with SEB.[3]

-

LPS Potentiation: 2 hours after the SEB injection, administer a sub-lethal dose of LPS via intraperitoneal injection to potentiate the toxic shock model.[3]

-

Monitoring: Observe the mice regularly for signs of toxicity and record survival data over a defined period (e.g., 48-72 hours).

Pharmacokinetics and Pharmacodynamics

Currently, detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, such as its half-life, clearance rate, and time-course of cytokine inhibition in vivo, are not publicly available. The primary in vivo pharmacodynamic readout reported is the significant improvement in survival in a lethal toxic shock model.[3] Researchers are encouraged to perform their own PK/PD studies to characterize these parameters within their specific experimental context. Such studies would typically involve serial blood sampling post-administration to measure plasma concentrations of this compound and key inflammatory cytokines.

Conclusion

This compound is a valuable research tool for investigating the role of the MyD88 signaling pathway in various disease models. The provided protocols offer a starting point for in vivo studies. It is recommended that researchers optimize dosing and formulation based on their specific animal models and experimental goals. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its continued development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing T6167923 stock solution for experiments

A Selective Inhibitor of MyD88-Dependent Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

T6167923 is a potent and selective small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathways.[1][2] MyD88 is a critical adaptor protein involved in the innate immune response, mediating signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). This compound directly binds to the Toll/IL-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization, a crucial step for downstream signal transduction.[1][3][4] This inhibitory action ultimately leads to the attenuation of pro-inflammatory cytokine production, making this compound a valuable tool for studying inflammatory diseases and as a potential therapeutic agent.[3][5]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀BrN₃O₃S₂ |

| Molecular Weight | 458.39 g/mol |

| CAS Number | 2437475-16-4 |

| Appearance | White to off-white solid |

In Vitro Activity

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Cytokine | IC₅₀ Value | Cell Type | Inducer |

| IFN-γ | 2.7 µM | Human peripheral blood mononuclear cells | Staphylococcal enterotoxin B (SEB) |

| IL-1β | 2.9 µM | Human peripheral blood mononuclear cells | Staphylococcal enterotoxin B (SEB) |

| IL-6 | 2.66 µM | Human peripheral blood mononuclear cells | Staphylococcal enterotoxin B (SEB) |

| TNF-α | 2.66 µM | Human peripheral blood mononuclear cells | Staphylococcal enterotoxin B (SEB) |

| SEAP (NF-κB reporter) | 40-50 µM | HEK 293T cells | Lipopolysaccharide (LPS) |

In Vivo Efficacy

In a mouse model of lethal toxic shock induced by Staphylococcal enterotoxin B (SEB) and lipopolysaccharide (LPS), a single intraperitoneal injection of this compound demonstrated a dose-dependent protective effect, highlighting its potential therapeutic efficacy.[3]

Signaling Pathway

This compound targets the MyD88-dependent signaling pathway, which is a cornerstone of the innate immune response. The diagram below illustrates the mechanism of action.

Experimental Protocols

Preparation of this compound Stock Solution (In Vitro)

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/low-moisture DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.458 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, the required volume can be calculated using the formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol )).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle heating to 37°C may also be applied.

-